Cas no 681166-75-6 (N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide)

N-(6-スルファモイル-1,3-ベンゾチアゾール-2-イル)-5,6,7,8-テトラヒドロナフタレン-2-カルボキサミドは、複素環化合物とナフタレン骨格を組み合わせた特異な構造を有する有機化合物です。ベンゾチアゾール部位のスルホンアミド基とテトラヒドロナフタレン部位のカルボキサミド基が特徴的で、高い分子多様性と生物学的活性の可能性を示します。この化合物は医薬品中間体としての応用が期待され、特に標的タンパク質との特異的相互作用を可能にする立体構造が注目されます。合成プロセスにおいても、各官能基の反応性を活かした多段階修飾が可能であり、創薬研究における有用な分子足場としての価値を有しています。

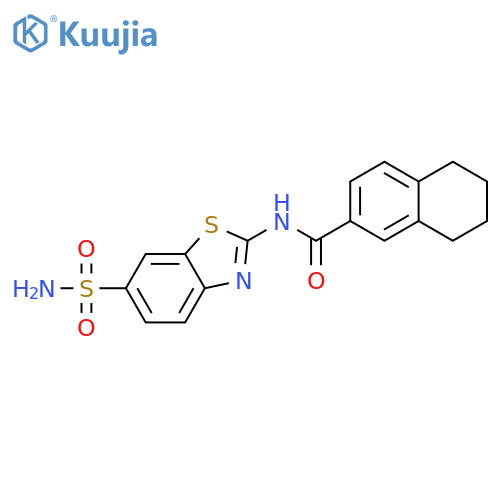

681166-75-6 structure

商品名:N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- 2-Naphthalenecarboxamide, N-[6-(aminosulfonyl)-2-benzothiazolyl]-5,6,7,8-tetrahydro-

- HMS1419O21

- IFLab1_002793

- F0537-0025

- N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- 681166-75-6

- AKOS002050833

- Oprea1_670802

-

- インチ: 1S/C18H17N3O3S2/c19-26(23,24)14-7-8-15-16(10-14)25-18(20-15)21-17(22)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2,(H2,19,23,24)(H,20,21,22)

- InChIKey: BHBUYDSJNWDEQR-UHFFFAOYSA-N

- ほほえんだ: C1=C2C(CCCC2)=CC=C1C(NC1=NC2=CC=C(S(N)(=O)=O)C=C2S1)=O

計算された属性

- せいみつぶんしりょう: 387.07113376g/mol

- どういたいしつりょう: 387.07113376g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 636

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 139Ų

じっけんとくせい

- 密度みつど: 1.485±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 8.53±0.70(Predicted)

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0537-0025-2μmol |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

681166-75-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0537-0025-75mg |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

681166-75-6 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0537-0025-1mg |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

681166-75-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0537-0025-2mg |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

681166-75-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0537-0025-4mg |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

681166-75-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0537-0025-30mg |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

681166-75-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0537-0025-15mg |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

681166-75-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0537-0025-20mg |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

681166-75-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0537-0025-100mg |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

681166-75-6 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0537-0025-5μmol |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

681166-75-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

681166-75-6 (N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide) 関連製品

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 4770-00-7(3-cyano-4-nitroindole)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量